molecular formula C21H22N6O3S B2916063 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105239-58-4

2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2916063
CAS No.: 1105239-58-4
M. Wt: 438.51
InChI Key: ABUOLEULPCZILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural features include:

  • 4-isopropyl substituent: Enhances lipophilicity and may influence binding affinity to hydrophobic protein pockets.
  • 2-methoxyphenyl group at position 1: Contributes to π-π stacking interactions and modulates electronic properties.
  • Thioether linkage at position 7: Improves metabolic stability compared to oxygen-based ethers.
  • N-(5-methylisoxazol-3-yl)acetamide tail: Introduces hydrogen-bonding capability and may enhance solubility.

The compound’s design aligns with trends in kinase inhibitor development, where pyrazolo-pyridazine derivatives are explored for their selectivity and potency .

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-12(2)19-14-10-22-27(15-7-5-6-8-16(15)29-4)20(14)21(25-24-19)31-11-18(28)23-17-9-13(3)30-26-17/h5-10,12H,11H2,1-4H3,(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUOLEULPCZILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=CC=C4OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thioacetamide derivative characterized by a complex molecular structure that incorporates a pyrazolo[3,4-d]pyridazine core. This unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O3SC_{21}H_{22}N_{6}O_{3}S, with a molecular weight of 438.51 g/mol. The presence of the thioacetamide group and the pyrazolo core indicates possible interactions with biological targets, which may lead to various therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an anticancer agent, neuroprotective properties, and its role in modulating enzyme activity.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted that certain pyrazolo derivatives selectively inhibit CDK2, leading to reduced proliferation of cancer cells .

Neuroprotective Effects

The isoxazole moiety in the compound is associated with neuroprotective activities. Research has demonstrated that compounds containing isoxazole derivatives can modulate glutamate receptors, potentially offering protection against excitotoxicity in neurodegenerative diseases. For example, related compounds have been shown to inhibit caspase activation in neuronal cells exposed to glutamate, suggesting protective mechanisms against neurodegeneration .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : An investigation into the inhibitory effects of similar thioacetamides on various cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The specific mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins. Molecular docking simulations suggest strong binding affinities to CDKs and other kinases implicated in cancer progression .
  • Pharmacological Profiles : A detailed pharmacological profile indicated that this compound exhibits a broad spectrum of activity against various enzymes involved in metabolic pathways. These findings suggest its potential use as a lead compound in drug development aimed at targeting multiple pathways simultaneously .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Attributes
Compound APyrazolo[3,4-d]pyrimidine derivativeCDK inhibitorExhibits higher selectivity towards CDK2
Compound BThiazole-based thioamideAntiviral propertiesTargets viral replication mechanisms
Compound CBenzothiazole derivativeAntimicrobial activityBroad-spectrum efficacy against bacteria

Scientific Research Applications

2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thioacetamide derivative featuring a pyrazolo[3,4-d]pyridazine core, suggesting potential biological activity, particularly in pharmacological applications. It is a research compound with the molecular formula C21H22N6O3S and a molecular weight of 438.51 g/mol and is typically around 95% pure.

Chemical Structure and Properties
The compound has a molecular weight of 438.51 g/mol. The presence of the thioacetamide group and the pyrazolo core indicates possible interactions with biological targets, which may lead to various therapeutic effects.

Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an anticancer agent, neuroprotective properties, and its role in modulating enzyme activity.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted that certain pyrazolo derivatives selectively inhibit CDK2, leading to reduced proliferation of cancer cells.

Neuroprotective Effects

The isoxazole moiety in the compound is associated with neuroprotective activities. Research has demonstrated that compounds containing isoxazole derivatives can modulate glutamate receptors, potentially offering protection against excitotoxicity in neurodegenerative diseases. For example, related compounds have been shown to inhibit caspase activation in neuronal cells exposed to glutamate, suggesting protective mechanisms against neurodegeneration.

In Vitro Studies

An investigation into the inhibitory effects of similar thioacetamides on various cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The specific mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Molecular Docking Studies

Computational studies have provided insights into how this compound interacts with target proteins. Molecular docking simulations suggest strong binding affinities to CDKs and other kinases implicated in cancer progression.

Pharmacological Profiles

A detailed pharmacological profile indicated that this compound exhibits a broad spectrum of activity against various enzymes involved in metabolic pathways. These findings suggest its potential use as a lead compound in drug development aimed at targeting multiple pathways simultaneously.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Attributes
Compound APyrazolo[3,4-d]pyrimidine derivativeCDK inhibitorExhibits higher selectivity towards CDK2
Compound BThiazole-based thioamideAntiviral propertiesTargets viral replication mechanisms
Compound CBenzothiazole derivativeAntimicrobial activityBroad-spectrum efficacy against bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Feature Target Compound Similar Compound (4c from )
Core structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-b]pyridine
Substituents 4-isopropyl, 2-methoxyphenyl, thioether, 5-methylisoxazole 4-chlorophenyl, phenyl, 4-methoxyphenyl
Molecular weight Not available 498 g/mol (C₂₈H₂₃ClN₄O₃)
Melting point Not available 209–211°C
Key spectral data Not available IR: 3329 cm⁻¹ (N–H), 1682 cm⁻¹ (C=O); MS: m/z 498 (M⁺)
Bioactivity (hypothesized) Likely kinase inhibition (based on scaffold) Undisclosed in ; acetamide derivatives often target enzymes or receptors

Analysis of Structural Divergence

Pyridazines are less common in drug discovery but offer unique electronic properties for targeting atypical binding sites .

Substituent Effects :

  • The thioether group in the target compound may enhance oxidative stability compared to the ether-linked acetamide in 4c.
  • The 5-methylisoxazole moiety introduces a rigid heterocycle, which could improve target selectivity over the flexible 4-methoxyphenyl group in 4c .

Synthetic Complexity :

  • The synthesis of pyrazolo[3,4-d]pyridazine derivatives typically requires multi-step protocols involving cyclocondensation and functionalization, similar to the methods described for 4c . However, the thioether linkage in the target compound likely necessitates additional sulfur-based coupling steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.